
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid compound that has a wide range of applications in the scientific research field. It is a useful reagent in the synthesis of organic molecules, and can also be employed in various biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles
This compound serves as a reactant in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These thiazoles are investigated for their potential as microtubule inhibitors, which can disrupt cell division and have applications in cancer therapy as potential antitumor agents.
Regioselective Suzuki Coupling Reactions
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: is utilized in regioselective Suzuki coupling reactions . This type of reaction is pivotal in creating complex organic compounds with high precision, which is essential in pharmaceuticals and materials science.
Inhibitors for 17ß-Hydroxysteroid Dehydrogenase Type 2
The compound is used in the preparation of hydroxyphenylnaphthols, which act as inhibitors for 17ß-hydroxysteroid dehydrogenase type 2 . This enzyme plays a role in steroid metabolism, and its inhibition can be significant in treating diseases related to steroid hormone imbalance.
Ruthenium-Catalyzed Arylation Reactions
It is a reactant in ruthenium-catalyzed arylation reactions . Arylation is a key step in constructing aryl compounds, which are ubiquitous in medicinal chemistry and agrochemicals.
Rhodium-Catalyzed Cyanation
The compound finds application in rhodium-catalyzed cyanation processes . Cyanation introduces the cyano group into organic substrates, which is a valuable functional group in organic synthesis, pharmaceuticals, and agrochemicals.
Petasis Reaction
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: is also a reactant in the Petasis reaction . This multicomponent reaction is used to synthesize a variety of complex organic molecules, including natural products and pharmaceuticals.
Propriétés
IUPAC Name |
[3-fluoro-4-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUNKAOADNKCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

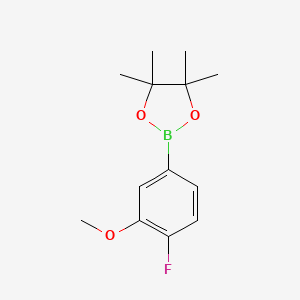
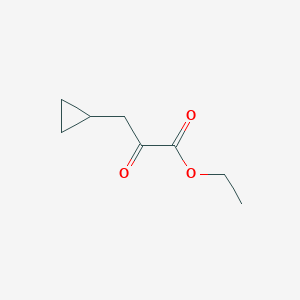
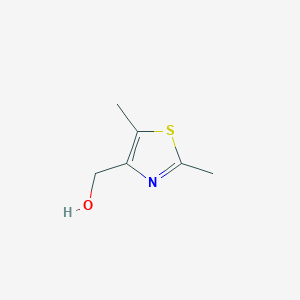

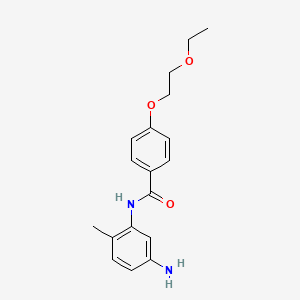
![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)
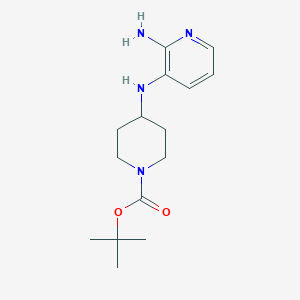
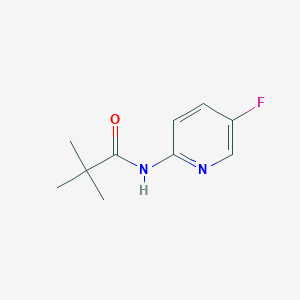
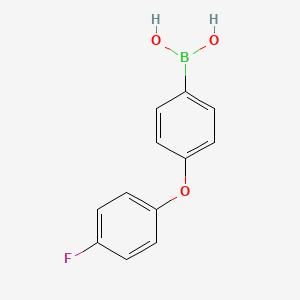

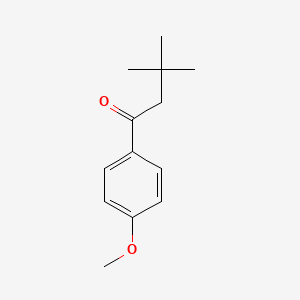


![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)